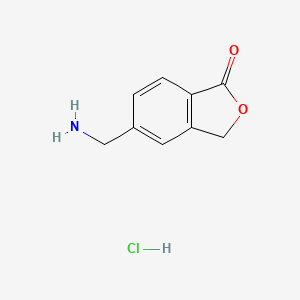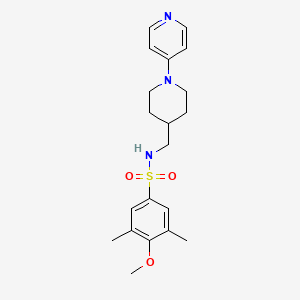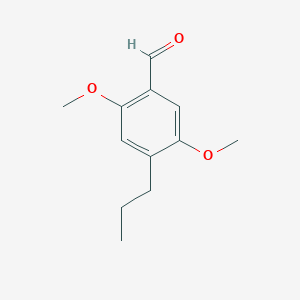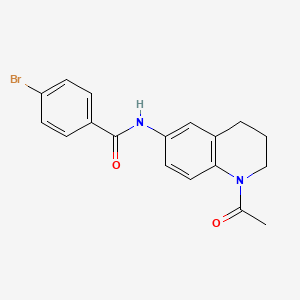![molecular formula C20H13Cl2NO4S B2546076 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate CAS No. 320424-11-1](/img/structure/B2546076.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, has been achieved under solvent-free conditions starting from 4-chloroaniline . This suggests that the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate could potentially be carried out using similar starting materials and conditions, possibly involving a sulfanyl linkage formation followed by nitration and esterification steps.
Molecular Structure Analysis
The molecular structure of closely related isomers, 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its counterpart, has been determined, revealing dihedral angles between the benzene rings of 83.1 and 76.2 degrees, respectively . Although the compound of interest is not identical, it is reasonable to infer that it may exhibit a similar conformation with distinct dihedral angles due to the presence of the chlorophenylsulfanyl and nitro groups.
Chemical Reactions Analysis
The related compounds discussed in the papers have been used in chemical reactions such as selective acylation of amines in water . This indicates that the compound may also participate in selective chemical reactions, potentially acting as a reagent for acylation or other organic transformations due to the presence of reactive functional groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some expectations. For instance, the crystal packing and intermolecular interactions, such as C-H...O associations, have been observed in the related isomers . These interactions could influence the solubility, melting point, and stability of the compound of interest. Additionally, the use of water as a green solvent for reactions involving related compounds suggests that the compound may also be amenable to environmentally friendly synthetic approaches .
科学的研究の応用
Transparent Aromatic Polyimides
The synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, involves compounds similar to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate. These PIs, created through thermal polycondensation with different dianhydrides, show potential in applications requiring materials with high optical clarity and thermal stability. The specific compound could influence the development of similar polymers with enhanced properties (Tapaswi et al., 2015).
Captodative Olefins
Research into the synthesis of captodative olefins, which are compounds having electron-donating and electron-withdrawing groups, shows the potential of this compound in creating novel organic materials. These materials could have applications in dye synthesis, as intermediates in organic reactions, or as components in electronic materials due to their unique electronic properties (Roose et al., 2010).
Surfactant Detection
The compound's derivatives have been evaluated for their potential in detecting anionic surfactants in river waters. This research could lead to the development of new methods for environmental monitoring, especially in detecting pollutants in water bodies (Higuchi et al., 1980).
Synthesis of Thermally Stable Polymers
The synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers involves compounds similar to this compound. These polymers, designed for high thermal stability and solubility in specific solvents, could find applications in high-performance materials resistant to extreme temperatures (Wang & Wu, 2003).
Crystal Structures and Cocrystals
Investigations into the crystal structures of chemical isomers provide insights into the molecular interactions and packing patterns that could be influential in the design of new materials with tailored properties. The study of compounds related to this compound helps in understanding how molecular structure affects the formation of cocrystals, which are crucial in pharmaceuticals and materials science (Lynch & McClennaghan, 2003).
Safety and Hazards
The compound has been classified with the signal word “Warning” according to its Safety Data Sheet . It has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4S/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOGTDTXGJWDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)
![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)



![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)
![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)


![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)